N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a [2,3'-bifuran]-5-ylmethyl substituent. Cyclopropane rings are known for their strain-induced reactivity, which can enhance binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(9-1-2-9)14-7-11-3-4-12(17-11)10-5-6-16-8-10/h3-6,8-9H,1-2,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZSTGVBWOCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved by the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant.
Conversion to Cyclopropanecarboxamide: The cyclopropanecarboxylic acid is then converted to its corresponding amide using reagents such as ammonia or amines under suitable conditions.
Attachment of Bifuran Moiety: The bifuran moiety can be introduced through a coupling reaction involving a bifuran derivative and the cyclopropanecarboxamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine:
Drug Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bifuran moiety can engage in π-π interactions, while the cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity . The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following compounds share the cyclopropanecarboxamide core but differ in substituents, leading to distinct biological and chemical behaviors:
Physicochemical Properties
- Solubility : Hydroxyl and fluorine groups in Symkevi®’s component improve aqueous solubility (>10 mg/mL), whereas the bifuran analog’s hydrophobicity may require formulation aids (e.g., cyclodextrins) .
- Metabolic Stability : Thiazole and indole derivatives show moderate hepatic stability, while fluorinated compounds exhibit prolonged half-lives due to reduced cytochrome P450 metabolism . The bifuran moiety’s susceptibility to oxidative metabolism remains uncharacterized.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide is a synthetic compound that has attracted attention in various fields of scientific research, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound consists of a bifuran moiety linked to a cyclopropanecarboxamide structure. The bifuran component contributes to its electronic properties, while the cyclopropane ring adds rigidity, which may enhance its interactions with biological targets. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- π-π Stacking Interactions : The furan rings can engage in π-π stacking with aromatic residues in proteins, enhancing binding affinity.
- Hydrogen Bond Formation : The carboxamide group can form hydrogen bonds with target molecules, which is crucial for the compound's biological activity.
- Rigidity from Cyclopropane : The cyclopropane ring provides a rigid structure that may stabilize the binding conformation with biological macromolecules.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown effective inhibition of growth for several pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.
- Inhibition of Proliferation : It has demonstrated the ability to inhibit the proliferation of tumor cells in culture.
Research Findings
Recent studies have focused on elucidating the biological effects and pharmacological potential of this compound. Key findings include:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |
| Study 2 | Showed induction of apoptosis in breast cancer cell lines via caspase activation. |
| Study 3 | Investigated structure-activity relationships (SAR), highlighting the importance of the bifuran moiety for biological efficacy. |
Case Studies
- Antimicrobial Efficacy : In a study conducted by Smith et al., this compound was tested against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : A study by Jones et al. evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers with an IC50 value of 15 µM after 48 hours of treatment.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential therapeutic applications in:
- Antimicrobial Therapies : Development of new antibiotics targeting resistant bacterial strains.
- Oncology : Investigation as a novel anticancer agent through further preclinical and clinical studies.
Q & A
Q. What synthetic methodologies are recommended for preparing N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves coupling bifuran derivatives with cyclopropanecarboxamide precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between [2,3'-bifuran]-5-ylmethanamine and cyclopropanecarboxylic acid is a common approach. Structural confirmation relies on 1H/13C NMR to resolve furan proton environments (δ 6.2–7.5 ppm) and cyclopropane carboxamide carbonyl signals (δ ~165–170 ppm). IR spectroscopy further validates amide C=O stretches (~1650 cm⁻¹) . Table 1 : Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Bifuran protons | 6.2–7.5 | - |
| Amide C=O | 165–170 | ~1650 |
Q. Which analytical techniques are optimal for characterizing the bifuran and cyclopropane moieties?
- Methodological Answer :
- Bifuran System : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC-PDA (photodiode array) detects π→π* transitions in the furan rings (λmax ~210–250 nm).
- Cyclopropane : X-ray crystallography resolves ring strain and bond angles. For dynamic studies, VT-NMR (variable-temperature NMR) monitors ring stability under thermal stress .
Advanced Research Questions
Q. How can contradictory data on reaction yields during scale-up synthesis be resolved?
- Methodological Answer : Yield discrepancies often arise from inefficient mixing or side reactions (e.g., cyclopropane ring opening). Use DoE (Design of Experiments) to optimize parameters like solvent polarity (e.g., DMF vs. THF) and reaction temperature. Monitor intermediates via LC-MS to identify byproducts (e.g., hydrolyzed amides). For example, highlights scaling challenges in norbornene-dicarboximide synthesis, where solvent choice impacted yields by 20–30% .
Q. What computational strategies predict the reactivity of the cyclopropane ring under nucleophilic or electrophilic conditions?
Q. How can researchers analyze byproducts from the coupling of bifuran and cyclopropane units?
- Methodological Answer : GC-MS and HRMS detect low-abundance byproducts (e.g., oligomers or ring-opened derivatives). For example, identifies hydroxamic acid byproducts in analogous syntheses, resolved via preparative TLC with ethyl acetate/hexane gradients. Mechanistic studies using isotopic labeling (e.g., 13C-cyclopropane) track bond cleavage pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in different assay systems?
- Methodological Answer : Divergent bioactivity may stem from assay-specific conditions (e.g., pH, redox environment). Use meta-analysis to compare IC50 values across studies, adjusting for variables like cell line viability (MTT vs. ATP-based assays). emphasizes validating antioxidant activity via multiple methods (e.g., DPPH scavenging and β-carotene bleaching) to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
